molecular formula C4H2F2N2O2S B11716624 3-(Difluoromethyl)-5-nitroisothiazole

3-(Difluoromethyl)-5-nitroisothiazole

Cat. No.: B11716624
M. Wt: 180.14 g/mol
InChI Key: YBHOZSZDWVZQOH-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-5-nitroisothiazole is a chemical compound characterized by the presence of a difluoromethyl group and a nitro group attached to an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-5-nitroisothiazole typically involves the introduction of the difluoromethyl group and the nitro group onto the isothiazole ring. One common method involves the reaction of isothiazole derivatives with difluoromethylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-5-nitroisothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(Difluoromethyl)-5-aminoisothiazole .

Scientific Research Applications

3-(Difluoromethyl)-5-nitroisothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-5-nitroisothiazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can affect cellular processes .

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

Comparison: Compared to similar compounds, 3-(Difluoromethyl)-5-nitroisothiazole is unique due to the presence of both the difluoromethyl and nitro groups on the isothiazole ring. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C4H2F2N2O2S

Molecular Weight

180.14 g/mol

IUPAC Name

3-(difluoromethyl)-5-nitro-1,2-thiazole

InChI

InChI=1S/C4H2F2N2O2S/c5-4(6)2-1-3(8(9)10)11-7-2/h1,4H

InChI Key

YBHOZSZDWVZQOH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=C1C(F)F)[N+](=O)[O-]

Origin of Product

United States

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